5-(N-tert-Butoxycarbonylamino)salicylic Acid
CAS No.: 135321-95-8
Cat. No.: VC20757417
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135321-95-8 |
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Molecular Formula | C12H15NO5 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | 2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Standard InChI | InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
Standard InChI Key | QAYDBLPDKAGEFQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Molecular Formula and Weight
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Molecular Formula: C₁₂H₁₅N₁O₅
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Molecular Weight: 253.25 g/mol
Structural Representation
The compound can be represented in both 2D and 3D structures, which illustrate the arrangement of atoms within the molecule. The BOC group is attached to the amino group of salicylic acid, enhancing its stability and solubility.
Identifiers
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CAS Number: 135321-95-8
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PubChem CID: 10377562
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InChIKey: QAYDBLPDKAGEFQ-UHFFFAOYSA-N
Synthesis Methods
The synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid typically involves the protection of the amino group of salicylic acid using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The general reaction scheme can be summarized as follows:
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Salicylic acid is dissolved in an appropriate solvent (e.g., dichloromethane).
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Tert-butoxycarbonyl chloride is added to the solution.
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A base (e.g., triethylamine) is introduced to facilitate the reaction.
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The mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
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The product is purified through column chromatography.
Therapeutic Potential
Research indicates that derivatives of salicylic acid, including 5-(N-tert-Butoxycarbonylamino)salicylic Acid, possess various biological activities such as anti-inflammatory and analgesic properties. These compounds are being explored for their potential use in treating conditions like arthritis and other inflammatory diseases.
Interaction with Biological Targets
The compound's structure allows it to interact with biological targets, potentially acting as an inhibitor for enzymes involved in inflammatory pathways or as a modulator for other biochemical processes.
Research Findings
Recent studies have highlighted the significance of salicylic acid derivatives in drug design:
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Histone Deacetylase Inhibition: Salicylic acid derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which are important therapeutic targets in cancer treatment .
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Zinc-Binding Properties: Some studies suggest that salicylic acid can chelate zinc ions, which may enhance its biological efficacy against certain diseases .
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